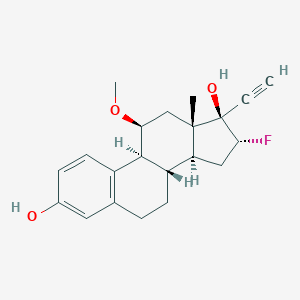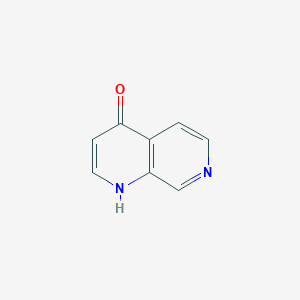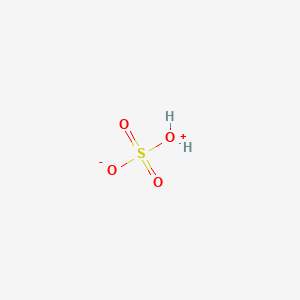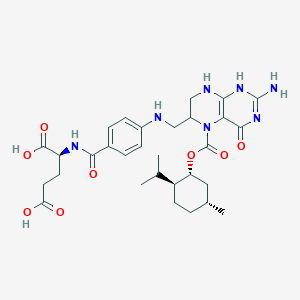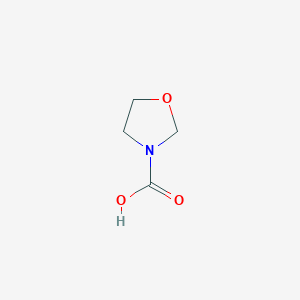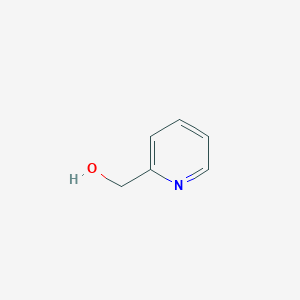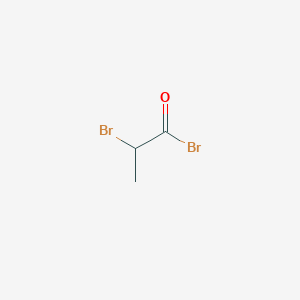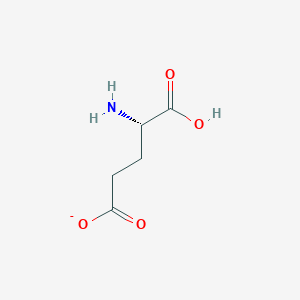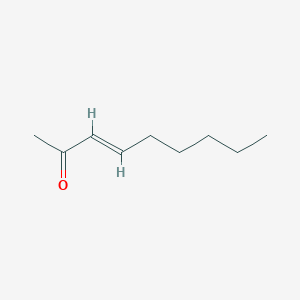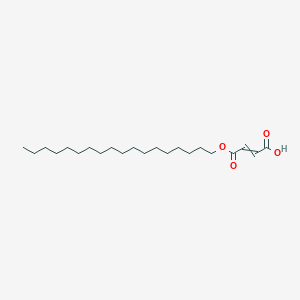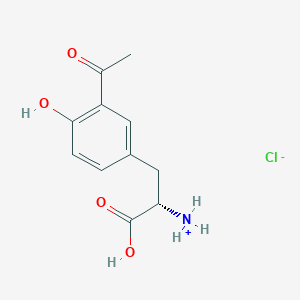
1-Phenothiazin-10-ylpropan-2-ol
Übersicht
Beschreibung
1-Phenothiazin-10-ylpropan-2-ol is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. The structure of this compound consists of a phenothiazine core with a propanol side chain, making it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenothiazin-10-ylpropan-2-ol can be synthesized through a chemoenzymatic route. The central chiral building block is obtained via a lipase-mediated kinetic resolution protocol, which provides both enantiomeric forms with high enantioselectivity. The process involves the use of biocatalysts such as Novozym 435 and Lipozyme TL IM, which are ideal for preparing highly enantioenriched phenothiazolic alcohols .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar chemoenzymatic routes. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenothiazin-10-ylpropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives, which have applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
1-Phenothiazin-10-ylpropan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and as a photoredox catalyst for various synthetic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antipsychotic, antihistaminic, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-Phenothiazin-10-ylpropan-2-ol involves its interaction with various molecular targets and pathways. In medicinal applications, it acts on neurotransmitter receptors in the brain, modulating their activity to produce therapeutic effects. The compound’s unique structure allows it to interact with multiple targets, making it effective in treating a range of conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: The parent compound, widely used in antipsychotic medications.
Promethazine: An antihistamine with sedative properties.
Chlorpromazine: An antipsychotic used to treat schizophrenia and bipolar disorder.
Uniqueness
1-Phenothiazin-10-ylpropan-2-ol stands out due to its unique propanol side chain, which enhances its solubility and reactivity compared to other phenothiazine derivatives. This structural modification allows for a broader range of applications and improved efficacy in certain therapeutic contexts .
Eigenschaften
IUPAC Name |
1-phenothiazin-10-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-11(17)10-16-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)16/h2-9,11,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOARYLWNROHOKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327478 | |
| Record name | 1-phenothiazin-10-ylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32209-47-5 | |
| Record name | 1-phenothiazin-10-ylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)
